molecular formula C21H25BrN2O3S B14808041 3-bromo-4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

3-bromo-4-tert-butyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B14808041
M. Wt: 465.4 g/mol
InChI Key: ICZRXCKZIGUFKL-UHFFFAOYSA-N
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Description

3-bromo-4-tert-butyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide: is a complex organic compound with the molecular formula C21H25BrN2O3S . This compound is characterized by the presence of a bromine atom, a tert-butyl group, and a pyrrolidinylsulfonyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-tert-butyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide typically involves multiple steps:

    Bromination: The initial step involves the bromination of 4-tert-butylbenzene to form 3-bromo-4-tert-butylbenzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Amidation: The brominated product is then subjected to amidation with 4-(1-pyrrolidinylsulfonyl)aniline. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of tert-butyl alcohol derivatives. Reduction reactions can also occur, especially at the amide bond, resulting in the formation of amines.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products:

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of tert-butyl alcohol derivatives.

    Reduction: Formation of amines.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-tert-butyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The presence of the bromine atom and the pyrrolidinylsulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

  • 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide
  • 4-tert-butylbenzyl bromide
  • 4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]aniline

Comparison:

  • 4-bromo-N-(4-tert-butyl-2-nitrophenyl)benzamide: Similar in structure but contains a nitro group instead of a pyrrolidinylsulfonyl group, which affects its reactivity and applications.
  • 4-tert-butylbenzyl bromide: Lacks the amide and pyrrolidinylsulfonyl groups, making it less complex and with different chemical properties.
  • 4-bromo-N,N-bis[4-(1,1-dimethylethyl)phenyl]aniline: Contains two tert-butyl groups and an aniline core, differing in its electronic and steric properties.

The unique combination of functional groups in 3-bromo-4-tert-butyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide makes it distinct and valuable for specific scientific and industrial applications.

Properties

Molecular Formula

C21H25BrN2O3S

Molecular Weight

465.4 g/mol

IUPAC Name

3-bromo-4-tert-butyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C21H25BrN2O3S/c1-21(2,3)18-11-6-15(14-19(18)22)20(25)23-16-7-9-17(10-8-16)28(26,27)24-12-4-5-13-24/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,25)

InChI Key

ICZRXCKZIGUFKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)Br

Origin of Product

United States

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